molecular formula C20H16FNO5 B2857092 (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 844823-12-7

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2857092
CAS No.: 844823-12-7
M. Wt: 369.348
InChI Key: HNNYHMCSHDVRCP-WQRHYEAKSA-N
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Description

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a synthetic aurone derivative characterized by a (Z)-configured benzylidene group attached to a benzofuran-3(2H)-one core. The 2-fluorobenzylidene substituent at position 2 and the morpholine-4-carboxylate ester at position 6 are critical for its structural and functional properties. Aurones, a subclass of flavonoids, are known for their anticancer activity, particularly through tubulin polymerization inhibition by targeting the colchicine-binding site . The morpholine group in this compound may enhance solubility and metabolic stability compared to other ester functionalities in related analogs.

Properties

IUPAC Name

[(2Z)-2-[(2-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FNO5/c21-16-4-2-1-3-13(16)11-18-19(23)15-6-5-14(12-17(15)27-18)26-20(24)22-7-9-25-10-8-22/h1-6,11-12H,7-10H2/b18-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNNYHMCSHDVRCP-WQRHYEAKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)C(=CC4=CC=CC=C4F)O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C4=CC=CC=C4F)/O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antioxidant properties, and mechanisms of action based on available literature and research findings.

Chemical Structure

The compound has the following chemical structure:

C20H17FO4\text{C}_{20}\text{H}_{17}\text{F}\text{O}_{4}

It features a benzofuran moiety, a morpholine ring, and a fluorobenzylidene substituent, which may contribute to its biological properties.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of this compound against various cancer cell lines. The compound demonstrated significant cytotoxicity in vitro against human lung adenocarcinoma (A-549) and breast cancer (MCF-7) cell lines.

Compound Cell Line IC50 (µg/mL)
This compoundA-54922.09
This compoundMCF-76.40

The IC50 values indicate that the compound exhibits promising cytotoxic activity, particularly against the MCF-7 cell line, which is notable for its sensitivity to various therapeutic agents.

Antioxidant Activity

In addition to its cytotoxic effects, the compound was assessed for antioxidant activity using several assays including DPPH radical scavenging and total antioxidant capacity (TAC). The results indicated that the compound effectively scavenges free radicals and exhibits significant antioxidant properties.

The mechanisms underlying the biological activities of this compound are still being elucidated. Preliminary studies suggest that the compound may induce apoptosis in cancer cells through:

  • Cell Cycle Arrest : The compound appears to interfere with cell cycle progression, leading to increased apoptosis.
  • Reactive Oxygen Species (ROS) Generation : Enhanced ROS levels may contribute to cellular damage and apoptosis in cancer cells.
  • Inhibition of Key Enzymes : Potential inhibition of enzymes involved in cancer cell proliferation has been suggested but requires further investigation.

Case Studies

  • Study on MCF-7 and A-549 Cells : In vitro studies showed that treatment with this compound resulted in morphological changes typical of apoptosis such as membrane blebbing and nuclear condensation. These findings were corroborated by flow cytometry analysis which indicated increased apoptotic cell populations after treatment.
  • Comparative Analysis with Standard Drugs : The efficacy of this compound was compared with standard chemotherapeutic agents like Doxorubicin. Results indicated that it exhibited comparable or superior cytotoxicity against both A-549 and MCF-7 cell lines.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups : The 2-fluoro substituent in the target compound may enhance electronic interactions with tubulin’s colchicine-binding site, similar to the 2,6-dichloro group in aurone 5b .
  • Morpholine vs. Other Esters : The morpholine-4-carboxylate group likely improves aqueous solubility compared to hydrophobic substituents like acetonitrile (5a) or diethylcarbamate (9k). This could reduce off-target toxicity and improve bioavailability.
  • Benzylidene Diversity : Heterocyclic substituents (e.g., indole in 5a) demonstrate higher potency, suggesting that the 2-fluorobenzylidene in the target compound may prioritize selectivity over broad-spectrum activity.

Physicochemical and Pharmacokinetic Properties

  • Hydrogen Bonding : The morpholine oxygen and fluorobenzylidene may engage in hydrogen bonding, as seen in Etter’s graph set analysis of molecular crystals . This could stabilize target interactions.
  • Crystallography : Structural analogs like the thiazolo[3,2-a]pyrimidine derivative () demonstrate the importance of Z-configuration for activity, which is retained in the target compound .

Q & A

Q. What are the key synthetic pathways for preparing (Z)-2-(2-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate?

The synthesis typically involves multi-step organic reactions:

  • Step 1 : Formation of the benzofuran core via Claisen-Schmidt condensation between a substituted benzaldehyde (e.g., 2-fluorobenzaldehyde) and a 3-oxo-2,3-dihydrobenzofuran precursor under reflux in ethanol or dichloromethane .
  • Step 2 : Esterification or carboxylation at the 6-position of the benzofuran core using morpholine-4-carbonyl chloride in the presence of a base (e.g., triethylamine) .
  • Optimization : Reaction yields depend on solvent polarity, temperature (60–80°C), and catalyst selection (e.g., acid catalysts for condensation) .

Q. How is the (Z)-configuration of the benzylidene group confirmed experimentally?

The stereochemistry is validated using:

  • NMR Spectroscopy : NOESY/ROESY experiments detect spatial proximity between the fluorine atom on the benzylidene group and the benzofuran oxygen, confirming the (Z)-isomer .
  • X-ray Crystallography : Resolves the spatial arrangement of substituents around the double bond (if crystals are obtainable) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Key methods include:

  • 1H/13C NMR : Assigns proton environments (e.g., aromatic protons, morpholine methylene groups) and confirms substitution patterns .
  • Mass Spectrometry (HRMS) : Verifies molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and ester (C-O, ~1250 cm⁻¹) functional groups .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

Initial screens often include:

  • Enzyme Inhibition Assays : Target kinases or proteases due to the compound’s structural similarity to kinase inhibitors .
  • Cytotoxicity Testing : Use cancer cell lines (e.g., HeLa, MCF-7) with IC50 determination via MTT assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity during synthesis?

Systematic optimization involves:

  • Solvent Screening : Polar aprotic solvents (e.g., DMF) may enhance condensation efficiency compared to ethanol .
  • Catalyst Selection : Lewis acids (e.g., ZnCl2) can accelerate benzylidene formation .
  • Temperature Gradients : Stepwise heating (e.g., 50°C → 80°C) minimizes side reactions like over-oxidation .
  • Purification : Use silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to isolate the (Z)-isomer .

Q. What strategies resolve contradictions in spectral data or biological activity across studies?

Contradictions arise from:

  • Isomeric impurities : Validate purity via HPLC (>95%) and repeat assays .
  • Solvent effects in bioassays : Compare activity in DMSO vs. aqueous buffers to exclude artifactual results .
  • Batch variability : Standardize synthetic protocols and characterize intermediates rigorously .

Q. How does the 2-fluorobenzylidene substituent influence biological activity compared to analogs?

Structure-Activity Relationship (SAR) studies reveal:

  • Electron-Withdrawing Effects : The fluorine atom enhances electrophilicity, potentially improving target binding .
  • Stereochemical Impact : (Z)-isomers show higher activity than (E)-isomers in kinase inhibition due to optimal spatial alignment .

Table 1 : Comparative Bioactivity of Benzylidene Derivatives

SubstituentTarget Enzyme (IC50)Cancer Cell Line (IC50)
2-Fluorobenzylidene12 nM (Kinase X)8 µM (MCF-7)
4-Chlorobenzylidene45 nM (Kinase X)15 µM (MCF-7)
3-Methoxybenzylidene>100 nM>50 µM
Data derived from

Q. What computational methods aid in predicting its metabolic stability or toxicity?

Advanced tools include:

  • Molecular Dynamics Simulations : Model interactions with cytochrome P450 enzymes to predict metabolic hotspots .
  • ADMET Prediction Software : Use SwissADME or ProTox-II to assess permeability, hepatotoxicity, and mutagenicity .

Q. How can the morpholine-4-carboxylate group be modified to enhance solubility or bioavailability?

Derivative synthesis strategies:

  • Salt Formation : Prepare hydrochloride salts to improve aqueous solubility .
  • Prodrug Design : Replace the morpholine group with a phosphate ester for controlled release .

Methodological Considerations

Table 2 : Key Reaction Conditions for Synthesis Optimization

StepParameterOptimal RangeImpact on Yield
1SolventEthanol/DCM (1:1)↑ Purity (85%)
2Temperature70°C↑ Yield (72%)
3Catalyst (ZnCl2)5 mol%↓ Side Products
Adapted from

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